molecular formula C19H17N3O4S2 B5343111 N-[4-(aminosulfonyl)phenyl]-N'-(phenylsulfonyl)benzenecarboximidamide

N-[4-(aminosulfonyl)phenyl]-N'-(phenylsulfonyl)benzenecarboximidamide

Cat. No. B5343111
M. Wt: 415.5 g/mol
InChI Key: HSACQCRZBUGAGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(aminosulfonyl)phenyl]-N'-(phenylsulfonyl)benzenecarboximidamide, also known as PSB-1115, is a chemical compound that has been studied for its potential therapeutic applications. PSB-1115 is a small molecule inhibitor of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells.

Mechanism of Action

N-[4-(aminosulfonyl)phenyl]-N'-(phenylsulfonyl)benzenecarboximidamide inhibits the activity of carbonic anhydrase IX (CAIX) by binding to the active site of the enzyme. CAIX plays a role in maintaining the pH balance in cancer cells, which is necessary for their survival and growth. Inhibition of CAIX activity by this compound disrupts the pH balance and leads to a decrease in tumor growth and survival.
Biochemical and Physiological Effects
This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been shown to increase the effectiveness of chemotherapy and radiation therapy in animal models. This compound has also been shown to reduce the formation of new blood vessels in tumors, which is necessary for their growth and survival.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(aminosulfonyl)phenyl]-N'-(phenylsulfonyl)benzenecarboximidamide in lab experiments is its specificity for CAIX. This compound has been shown to have minimal inhibitory activity against other carbonic anhydrase isoforms, which reduces the potential for off-target effects. However, one limitation of using this compound in lab experiments is its solubility. This compound has low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on N-[4-(aminosulfonyl)phenyl]-N'-(phenylsulfonyl)benzenecarboximidamide. One direction is to investigate the effectiveness of this compound in combination with other cancer therapies, such as immunotherapy. Another direction is to explore the potential use of this compound in other diseases, such as cystic fibrosis, where carbonic anhydrase activity plays a role in disease progression. Finally, further optimization of the synthesis method for this compound could lead to improved solubility and potency, making it a more effective therapeutic agent.

Synthesis Methods

The synthesis of N-[4-(aminosulfonyl)phenyl]-N'-(phenylsulfonyl)benzenecarboximidamide involves a multi-step process starting from commercially available starting materials. The first step involves the reaction of 4-aminobenzenesulfonamide with 4-nitrobenzenesulfonyl chloride to obtain 4-(nitrophenylsulfonyl)benzenesulfonamide. This intermediate is then reduced to 4-(aminophenylsulfonyl)benzenesulfonamide using palladium on carbon as a catalyst. The final step involves the reaction of 4-(aminophenylsulfonyl)benzenesulfonamide with 4-nitrobenzenecarboximidoyl chloride to obtain this compound.

Scientific Research Applications

N-[4-(aminosulfonyl)phenyl]-N'-(phenylsulfonyl)benzenecarboximidamide has been studied for its potential therapeutic applications in cancer treatment. Carbonic anhydrase IX (CAIX) is overexpressed in many types of cancer cells and plays a role in tumor growth and survival. Inhibition of CAIX activity has been shown to reduce tumor growth and increase the effectiveness of chemotherapy and radiation therapy. This compound has been shown to inhibit CAIX activity in vitro and in vivo, making it a potential candidate for cancer treatment.

properties

IUPAC Name

N'-(benzenesulfonyl)-N-(4-sulfamoylphenyl)benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S2/c20-27(23,24)17-13-11-16(12-14-17)21-19(15-7-3-1-4-8-15)22-28(25,26)18-9-5-2-6-10-18/h1-14H,(H,21,22)(H2,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSACQCRZBUGAGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CC=C2)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/S(=O)(=O)C2=CC=CC=C2)/NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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